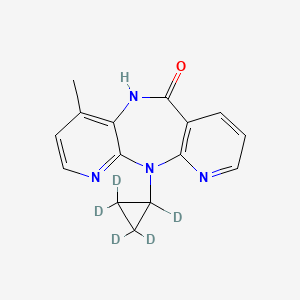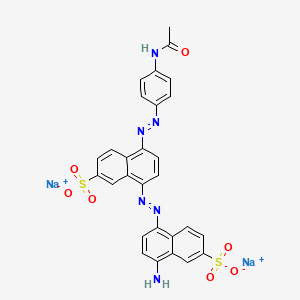![molecular formula C19H20N4O3 B12067191 N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide CAS No. 1083158-66-0](/img/structure/B12067191.png)
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide is a complex organic compound with a unique structure that includes a benzimidazole moiety, a nitrophenyl group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the butanamide chain through an amidation reaction between the nitrophenyl-benzimidazole derivative and butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and high-efficiency purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions due to its complex structure.
Mechanism of Action
The mechanism of action of N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: The compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Fluorine Compounds: Known for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide is unique due to its combination of a benzimidazole core, nitrophenyl group, and butanamide chain, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
N-[2-methyl-4-(1-methylbenzimidazol-2-yl)-6-nitrophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-7-17(24)21-18-12(2)10-13(11-16(18)23(25)26)19-20-14-8-5-6-9-15(14)22(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLNGREUBQYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C2=NC3=CC=CC=C3N2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)


![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)








